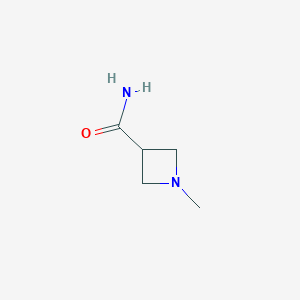

1-Methylazetidine-3-carboxamide

Description

Significance of Four-Membered Heterocycles in Organic Synthesis

Four-membered heterocycles, such as azetidines, oxetanes, and thietanes, are cyclic compounds containing a four-membered ring with at least one heteroatom (e.g., nitrogen, oxygen, or sulfur). numberanalytics.com These structures are of considerable interest in organic synthesis due to the inherent ring strain, which imparts unique reactivity. numberanalytics.commsu.edu This strain makes them valuable as reactive intermediates and building blocks for constructing more complex molecular architectures. numberanalytics.comrsc.org

The synthesis of these strained rings presents a notable challenge for chemists. numberanalytics.comrsc.org However, various methods, including cyclization reactions, ring-closing metathesis, and [2+2] cycloadditions, have been developed to access these important motifs. numberanalytics.comrsc.orgrsc.org The ability to overcome these synthetic hurdles has unlocked a diverse range of applications for four-membered heterocycles in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com

Overview of Azetidine (B1206935) Derivatives in Academic Investigations

Azetidines, four-membered rings containing a nitrogen atom, represent an important class of aza-heterocyclic compounds with notable biological activities. acs.orgbritannica.com Their conformational rigidity and distinct electronic properties make them particularly valuable in medicinal chemistry. Despite their potential, azetidines have been historically understudied compared to their five- or six-membered counterparts due to the synthetic difficulties associated with their strained ring system. medwinpublishers.com

Nevertheless, research has demonstrated the utility of azetidine derivatives in a variety of therapeutic areas. They have been investigated as antibacterial agents, anticancer therapeutics, and central nervous system agents. jmchemsci.comjmchemsci.com For instance, azetidine-2-carboxylic acid is a known azetidine-based drug, and derivatives have been explored as inhibitors for enzymes like carbapenemase and as modulators of protein-protein interactions. numberanalytics.com The reduction of readily available β-lactams (azetidin-2-ones) is a commonly employed method for synthesizing substituted azetidines. acs.org

Specific Research Focus on 1-Methylazetidine-3-carboxamide as a Molecular Scaffold

Within the broader class of azetidine derivatives, this compound has garnered specific interest as a molecular scaffold. A molecular scaffold refers to the core structure of a molecule to which various functional groups can be attached. The rigid azetidine ring of this compound provides a defined three-dimensional arrangement for these appended groups, which can be crucial for optimizing interactions with biological targets.

The "1-methyl" group on the azetidine nitrogen and the "3-carboxamide" substituent provide key points for chemical modification. This allows chemists to systematically alter the compound's properties, such as its solubility, polarity, and ability to interact with specific enzymes or receptors. This modularity makes this compound a valuable building block in the design and synthesis of new chemical entities with desired biological activities. ambeed.combldpharm.com Its use has been noted in the development of inhibitors for various enzymes and in the creation of complex molecules for pharmacological study. ontosight.aigoogle.com

The following table provides a summary of key identifiers and properties for this compound and its related acid.

| Property | This compound | 1-Methylazetidine-3-carboxylic acid |

| IUPAC Name | This compound | 1-methylazetidine-3-carboxylic acid |

| Molecular Formula | C₅H₁₀N₂O | C₅H₉NO₂ |

| Molecular Weight | 114.15 g/mol | 115.13 g/mol |

| CAS Number | 864350-86-7 | 875629-26-8 |

| InChIKey | FGXXCOXDQDQWHX-UHFFFAOYSA-N | OQTWISXQJKXTEM-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1CNC1 | CN1CC(C1)C(=O)O |

Data sourced from PubChem and other chemical databases. nih.gov

The exploration of this compound and its derivatives continues to be an active area of research, with ongoing efforts to develop novel synthetic methods and to investigate its potential in various scientific and therapeutic fields. google.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

1-methylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-2-4(3-7)5(6)8/h4H,2-3H2,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOJMZNNXNNTCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Pathways of 1 Methylazetidine 3 Carboxamide

Ring-Opening Reactions of the Azetidine (B1206935) Nucleus

The reactivity of azetidines is largely driven by the considerable strain within the four-membered ring, which is estimated to be around 25.4 kcal/mol. rsc.org This strain is intermediate between that of the more reactive aziridines and the less reactive pyrrolidines, allowing for unique reactivity under specific conditions. rsc.org These reactions often require activation, for instance, through the use of Lewis acids or by converting the azetidine to a more reactive azetidinium salt. magtech.com.cn

Nucleophile-Initiated Ring Opening

The azetidine ring in structures like 1-methylazetidine-3-carboxamide is prone to cleavage by nucleophiles. rsc.org The regioselectivity of this attack is heavily influenced by the electronic effects of the ring's substituents. magtech.com.cn For azetidines bearing a carboxamide group at the 3-position, nucleophilic attack is generally directed to the adjacent carbon atoms of the ring. magtech.com.cn

The process can be initiated by protonation or Lewis acid activation of the ring nitrogen, which increases the ring's susceptibility to nucleophilic attack. nih.govrsc.org In the case of this compound, the presence of the N-methyl group, an electron-donating group, can influence the stability and reactivity of the ring compared to N-unsubstituted or N-acyl substituted azetidines. nih.gov A variety of nucleophiles, including thiols, can be used to open the azetidine ring, often catalyzed by an acid. rsc.org

Strain-Release Homologation Reactions

Azetidines can be synthesized and functionalized through reactions that take advantage of the release of ring strain. rsc.org One such method is the strain-release homologation of boronic esters using highly strained azabicyclo[1.1.0]butane intermediates. acs.orgnih.gov This process involves the 1,2-migration and cleavage of the central C–N bond, driven by the relief of ring strain, to form functionalized azetidines. acs.orgnih.gov While this method is primarily for synthesis, it underscores the principle of strain-release as a driving force in azetidine chemistry. The addition of nucleophilic organometallic reagents to azabicyclobutanes can also lead to the selective formation of 3-substituted azetidines through a strain-release mechanism. rsc.orgchemrxiv.org

Influence of Substituents on Ring Stability and Reactivity

Substituents on both the nitrogen and carbon atoms of the azetidine ring play a crucial role in its stability and reactivity.

C3-Substituents : The carboxamide group at the C3 position is an electron-withdrawing group that influences the regioselectivity of ring-opening reactions. magtech.com.cn Such groups can stabilize intermediates formed during the reaction, directing the nucleophilic attack to adjacent ring carbons. magtech.com.cn The presence of a carboxamide can also lead to intramolecular reactions, where the amide itself acts as a nucleophile, causing ring-opening decomposition under acidic conditions, especially if the geometry is favorable. nih.gov

| Substituent Position | Type of Substituent | Influence on Reactivity |

| Nitrogen (N1) | Electron-donating (e.g., methyl) | Increases basicity of the nitrogen; can affect the rate and mechanism of reactions involving protonation or Lewis acid coordination. rsc.org |

| Nitrogen (N1) | Electron-withdrawing (e.g., tosyl, Boc) | Decreases nitrogen basicity; can activate the ring for certain transformations and influence stereoselectivity. acs.orgrsc.org |

| Carbon (C3) | Electron-withdrawing (e.g., carboxamide) | Directs nucleophilic attack in ring-opening reactions; can participate in intramolecular reactions. magtech.com.cnnih.gov |

Reactions of the Carboxamide Moiety

The carboxamide group is a versatile functional group, though it is relatively unreactive compared to other carboxylic acid derivatives. libretexts.orgresearchgate.net

Oxidation and Reduction Pathways

Oxidation: While the carboxamide group itself is generally resistant to oxidation, the adjacent N-methyl group in this compound could potentially undergo oxidation. However, specific studies on this are not prevalent. The focus of oxidation in similar systems is often on the heterocyclic ring itself or other substituents. ucr.edu

Reduction: The reduction of amides is a more common transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxamide group to an amine. libretexts.orgbritannica.comlibretexts.org This reaction would convert this compound into 1-methyl-3-(aminomethyl)azetidine. The choice of reducing agent is critical, as milder reagents like sodium borohydride (B1222165) are typically ineffective at reducing amides. libretexts.org Recent methods have explored the use of zinc hydride systems (generated from NaH and zinc halides) for the controlled reduction of carboxamides to either alcohols or amines, with the outcome depending on the specific reagents used. researchgate.net

| Reagent | Product of Carboxamide Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine libretexts.orgbritannica.com |

| Diborane (B₂H₆) | Amine libretexts.org |

| Sodium Hydride/Zinc Chloride (NaH/ZnCl₂) | Amine researchgate.net |

| Sodium Hydride/Zinc Iodide (NaH/ZnI₂) | Alcohol researchgate.net |

Substitution Reactions

The carboxamide bond is robust, but it can undergo substitution reactions, primarily hydrolysis, under strenuous conditions. britannica.com

Hydrolysis: Acidic or basic hydrolysis of the carboxamide group in this compound would yield 1-methylazetidine-3-carboxylic acid. britannica.comnih.gov This reaction typically requires heating with a strong acid or base. libretexts.org

Other Substitution Reactions: While direct substitution at the amide carbonyl is difficult, the amide can be activated to facilitate reactions. For example, amides can be converted into more reactive species to allow for further functionalization. rsc.org The nitrogen of the carboxamide can also be involved in reactions. For instance, selective methylation of an amide nitrogen has been achieved using specific reagents. rsc.org Additionally, the chemistry of α-substitution to the carbonyl group is a well-established field for many carboxylic acid derivatives, often proceeding through enolate intermediates. rsc.org

Electrophilic and Nucleophilic Behavior of the Nitrogen and Carboxamide Sites

The nitrogen atom of the azetidine ring in this compound is a key center of reactivity. Its lone pair of electrons confers nucleophilic character, while its ability to be protonated or to form a quaternary ammonium (B1175870) species introduces electrophilic potential at the adjacent carbon atoms of the ring. The carboxamide group, with its carbonyl oxygen and amide nitrogen, also participates in various interactions, primarily through hydrogen bonding and coordination with acids.

The tertiary amine of the 1-methylazetidine moiety can, in principle, participate in reactions analogous to the Mannich reaction. The classical Mannich reaction involves the aminoalkylation of a carbon acid with formaldehyde (B43269) and a primary or secondary amine. nih.gov In the context of this compound, the azetidine nitrogen could act as the amine component.

A crucial intermediate in Mannich reactions is the electrophilic iminium ion, formed from the reaction of the amine and an aldehyde. nih.gov For this compound, the formation of an azetidinium ion would be the analogous reactive species. While direct experimental evidence for the participation of this compound in a classical Mannich reaction is not extensively documented in the literature, the formation of related iminium ion equivalents from azetidine derivatives is a known process. For instance, the oxidation of certain vindoline (B23647) derivatives, which contain a tertiary amine, has been shown to produce reactive iminium intermediates. rsc.org

These iminium ions are potent electrophiles and can react with suitable nucleophiles. The formation of an iminium ion from the 1-methylazetidine ring would render the α-carbons susceptible to nucleophilic attack, potentially leading to ring-opening or substitution reactions. The general mechanism for imine and iminium ion formation involves the acid-catalyzed reaction of an amine with a carbonyl compound. researchgate.net

Table 1: Postulated Iminium Ion Formation from 1-Methylazetidine Derivatives

| Reactant | Conditions | Intermediate | Potential Subsequent Reaction |

| 1-Methylazetidine Derivative + Aldehyde | Acid Catalysis | Azetidinium-like Iminium Ion | Nucleophilic addition |

| 1-Methylazetidine Derivative | Oxidizing Agent (e.g., DDQ) | Iminium Ion | Reaction with nucleophiles (e.g., cyanide) rsc.org |

The nitrogen atom and the carbonyl oxygen of the carboxamide group in this compound are susceptible to interactions with both Lewis and Brønsted acids.

Lewis Acids: Lewis acids can coordinate to the lone pair of electrons on the azetidine nitrogen or the carbonyl oxygen. Coordination to the nitrogen atom would increase the electrophilicity of the azetidine ring, making it more susceptible to nucleophilic attack and potential ring-opening reactions. thaiscience.info Lewis acid catalysis is a common strategy to activate heterocyclic systems. For example, La(OTf)₃ has been used to catalyze the intramolecular aminolysis of epoxy amines to form azetidines, proceeding through a Lewis acid-coordinated transition state. frontiersin.orgsharif.edu Similarly, Lewis acids can activate carboxamide groups, facilitating various transformations.

Brønsted Acids: Brønsted acids will readily protonate the basic azetidine nitrogen, forming an azetidinium salt. This protonation significantly enhances the ring strain and activates the ring towards nucleophilic attack. The rate of decomposition of certain N-substituted azetidines has been shown to be pH-dependent, with faster decomposition at lower pH due to protonation of the azetidine nitrogen. acs.org Brønsted acid-catalyzed reactions are widely employed in organic synthesis to promote reactions involving amines and carbonyls. mdpi.comchemrxiv.org

Table 2: Predicted Interactions of this compound with Acids

| Acid Type | Site of Interaction | Consequence of Interaction |

| Lewis Acid (e.g., ZnI₂, La(OTf)₃) | Azetidine Nitrogen | Increased electrophilicity of ring carbons, potential for catalyzed ring-opening. sharif.edu |

| Carboxamide Oxygen | Activation of the carbonyl group. | |

| Brønsted Acid (e.g., p-TsOH, HCl) | Azetidine Nitrogen | Formation of azetidinium salt, increased ring strain, activation towards nucleophiles. acs.org |

Mechanistic Studies of this compound Reactions

Detailed mechanistic studies specifically on this compound are scarce in the available literature. However, insights can be drawn from studies on related azetidine derivatives and general principles of reaction mechanisms involving four-membered rings.

The reactions of this compound are expected to proceed through various intermediates and transition states, the nature of which dictates the reaction outcome.

Intermediates: As discussed, iminium ions are key potential intermediates in reactions involving the azetidine nitrogen and an electrophile. nih.govrsc.org In Lewis acid-catalyzed reactions, a complex between the Lewis acid and the substrate is a crucial intermediate. frontiersin.orgsharif.edu Mechanistic studies on the reaction of nonstabilized cyclic isodiazenes have shown that azomethine imine intermediates can be formed from azetidines. acs.org

Transition States: The transition states in reactions of azetidines often involve significant geometric changes to accommodate the breaking or forming of bonds within the strained four-membered ring. Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling these transition states. For instance, DFT calculations have been used to study the transition states in the La(OTf)₃-catalyzed synthesis of azetidines, revealing that the energy of the transition state for azetidine formation is lower than that for the formation of the corresponding pyrrolidine, which explains the observed regioselectivity. frontiersin.orgsharif.edu Similarly, transition state modeling has been applied to understand the stereoselectivity of cycloaddition reactions leading to azetidines. nih.gov The concept of azetidine-based transition state analogue inhibitors further highlights the importance of understanding the geometry of transition states in reactions involving this ring system. acs.org

Table 3: Key Postulated Intermediates and Transition States in Azetidine Reactions

| Reaction Type | Key Intermediate | Key Feature of Transition State |

| Acid-catalyzed Ring Opening | Azetidinium ion | Partial bond breaking of C-N bond, relief of ring strain. acs.org |

| Lewis Acid-catalyzed Reaction | Lewis acid-azetidine complex | Coordination of Lewis acid, polarization of bonds. frontiersin.orgsharif.edu |

| Photochemical Cycloaddition | 1,4-biradical | Stepwise bond formation. |

| Nucleophilic Substitution | Pentacoordinate-like transition state | Approach of the nucleophile and departure of the leaving group. |

Structural and Conformational Analysis of 1 Methylazetidine 3 Carboxamide and Its Derivatives

Spectroscopic Characterization and Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds and for studying their molecular properties in various states.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and studying intermolecular and intramolecular interactions, particularly hydrogen bonding. nih.gov The position and shape of the vibrational bands in an IR spectrum can provide detailed information about the strength and nature of hydrogen bonds. nih.gov

In the context of 1-Methylazetidine-3-carboxamide and its derivatives, the N-H and C=O stretching vibrations of the carboxamide group are of particular interest. The frequency of the N-H stretching band can indicate whether the N-H group is free or involved in a hydrogen bond. Similarly, a shift in the C=O stretching frequency to a lower wavenumber (red-shift) suggests its participation as a hydrogen bond acceptor.

For example, in a related compound, trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, IR spectroscopy in a low-polarity solvent revealed two distinct N-H stretching bands. mdpi.com A band at 3369 cm⁻¹ was assigned to a carbamate (B1207046) N-H involved in a five-membered intramolecular hydrogen bond, while a significantly red-shifted and broad band at 3245 cm⁻¹ indicated a strong seven-membered intramolecular hydrogen bond between the amide N-H and the N-oxide group. mdpi.com Such studies highlight the utility of IR spectroscopy in elucidating the detailed conformational preferences and hydrogen bonding networks in substituted azetidines. The O-H bond in a carboxylic acid produces a very broad trough in the range of 2500–3300 cm⁻¹. chemguide.co.uk

Table 3: Typical IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Type of Vibration | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| Amide N-H | Stretch | 3100-3500 chemguide.co.uk | A double trough is typical for primary amines. chemguide.co.uk |

| Carboxamide C=O | Stretch | 1680-1750 chemguide.co.uk | Position can vary based on hydrogen bonding and conjugation. |

| Carboxylic Acid O-H | Stretch | 2500-3300 chemguide.co.uk | Very broad absorption due to hydrogen bonding. chemguide.co.uk |

This table provides general ranges for IR absorptions and is not specific to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation and stereochemistry of molecules in solution. For azetidine (B1206935) derivatives, ¹H NMR is particularly useful in determining the relative configuration of substituents on the four-membered ring.

In the case of azetidine rings, the coupling constants between vicinal protons (³J) are indicative of their dihedral angle, and thus their cis or trans relationship. Generally, cis-coupling constants are larger than trans-coupling constants. For instance, in some 1-azetine (B13808008) derivatives, the cis-coupling constant (JH3-H4) is approximately 10 Hz, while the trans-isomer shows a value of about 7 Hz. ipb.pt Similarly, for other azetidine derivatives, J(trans) values are typically in the range of 5.8-7.9 Hz, whereas J(cis) values are higher, between 8.4-8.9 Hz. ipb.pt

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide further confirmation of stereochemistry. NOESY experiments detect through-space interactions between protons that are in close proximity. For example, the observation of a NOE correlation between H-2 and a substituent at the α-position can confirm a trans-isomer, while the absence of this correlation would suggest a cis-isomer. ipb.pt The combination of coupling constant analysis and NOE data allows for a comprehensive assignment of the relative configuration of azetidine derivatives. ipb.pt

Furthermore, ¹⁵N NMR spectroscopy can provide information about the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift of the nitrogen is sensitive to the nature of its substituents. For example, unsubstituted azetidine has a ¹⁵N resonance at δ 25.3 ppm, while N-tert-butylazetidine shows a resonance at δ 52 ppm. ipb.pt

Table 1: Representative ¹H NMR Coupling Constants for Azetidine Derivatives

| Isomer | Coupling Constant (Hz) |

| cis | 8.4 - 10 |

| trans | 5.8 - 7.9 |

This table provides typical ranges for vicinal proton coupling constants in azetidine rings, which are instrumental in stereochemical assignments. ipb.pt

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of derivatives of this compound reveals how these molecules pack in a crystalline lattice and the nature of the forces that hold them together.

In the solid state, molecules often form specific arrangements stabilized by intermolecular forces like hydrogen bonds. For example, the crystal structure of 1-methylpyrrole-2-carboxamide, a related carboxamide, shows the formation of centrosymmetric dimers where two molecules are connected through N–H⋯O hydrogen bonds. researchgate.net This type of interaction is also possible for this compound.

The planarity of molecular fragments and the nature of intermolecular contacts are also key features revealed by X-ray diffraction. In the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, the molecules are nearly planar and form a flattened herringbone arrangement. nih.gov This packing is stabilized by a combination of π–π stacking interactions, C—H⋯N and C—H⋯O hydrogen bonds, and C–O⋯π interactions. nih.gov While this compound lacks the aromatic rings for extensive π-stacking, the principles of close packing and hydrogen bond formation are still central to its solid-state structure.

The precise geometry of the azetidine ring itself can also be determined. For instance, in the crystal structure of 1,3-diadamantylaziridinone, an α-lactam, the nitrogen atom is found to be in a pyramidal geometry, lying 0.534 Å out of the plane defined by its three substituents. tmu.edu.tw This demonstrates the non-planar nature of such strained ring systems.

Table 2: Key Crystallographic Interaction Types

| Interaction Type | Description |

| N–H⋯O Hydrogen Bonds | Strong directional interactions between an amide N-H and a carbonyl oxygen of a neighboring molecule, often leading to dimer formation. researchgate.net |

| C–H⋯O/N Hydrogen Bonds | Weaker hydrogen bonds that contribute to the overall stability of the crystal packing. nih.gov |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings, important for the packing of aromatic derivatives. nih.gov |

| C–O⋯π Interactions | Interactions between an oxygen atom and the center of an aromatic ring, further stabilizing the crystal structure. nih.gov |

This table summarizes common intermolecular interactions observed in the crystal structures of related organic molecules, which are likely to be relevant for derivatives of this compound.

Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonds are fundamental noncovalent interactions that play a critical role in determining the structure and function of a vast array of molecules, from simple organic compounds to complex biological macromolecules like proteins and nucleic acids. nih.govnih.gov These interactions can occur within a single molecule (intramolecular) or between different molecules (intermolecular).

Backbone-to-Sidechain Interactions (e.g., C5, C6γ H-bonds)

In peptide and peptidomimetic structures, intramolecular hydrogen bonds are key to defining secondary structures. nih.gov A common type of intramolecular hydrogen bond is the C₅ hydrogen bond, which involves the N-H and C=O groups of the same amino acid residue. nih.gov

Derivatives of 3-amino-1-methylazetidine-3-carboxylic acid have been shown to form a specific type of sidechain-to-backbone hydrogen bond, known as a C₆γ H-bond. nih.gov This interaction occurs between the amide N-H and the nitrogen atom of the azetidine ring. nih.gov Theoretical and spectroscopic studies have demonstrated that these C₆γ H-bonds can coexist with and stabilize C₅ hydrogen bonds. nih.gov This concurrent hydrogen bonding provides significant stability to an extended backbone conformation. nih.gov

The ability of a side chain to form hydrogen bonds with the peptide backbone can significantly restrict the conformational space available to the molecule. nih.govresearchgate.net For example, in constrained analogues of arginine where the side chain is fixed, the conformational preferences are dictated by the ability of the guanidinium (B1211019) group to establish hydrogen bonds with the backbone. nih.govresearchgate.net

Role of Hydrogen Bonds in Stabilizing Conformations

Hydrogen bonds are central to the stabilization of specific molecular conformations. In the absence of other strong directing forces, the formation of intramolecular hydrogen bonds can lead to folded structures. For instance, α-hydrazino acids have a propensity to form C₈ conformations, known as hydrazino turns, which are stabilized by intramolecular hydrogen bonds. acs.org

Intermolecular hydrogen bonds, on the other hand, are crucial for the formation of larger assemblies. Compounds with both hydrogen bond donor and acceptor groups, such as carboxamides, can form extended head-to-tail chains through intermolecular N–H⋯O hydrogen bonds. researchgate.netnih.gov This type of cooperative hydrogen bonding, where the strength of each bond is enhanced by the presence of the others, can lead to the formation of supramolecular polymers and other organized structures. nih.gov

The balance between intra- and intermolecular hydrogen bonding can be delicate. In some cases, a strong intramolecular hydrogen bond can be disrupted in the solid state in favor of forming intermolecular hydrogen bonds that allow for more favorable crystal packing. nih.gov

Solvent Effects on Conformational Preferences

The surrounding solvent can have a significant impact on the conformational preferences of a molecule, particularly by influencing hydrogen bonding patterns. Polar, hydrogen-bonding solvents can compete with intramolecular hydrogen bonds, leading to a shift in the conformational equilibrium.

The preference for intra- versus intermolecular hydrogen bonding can also be influenced by the solvent. In some systems, the addition of a hydrogen-bonding solvent like methanol (B129727) can lead to the insertion of the solvent molecule into an existing intramolecular hydrogen bond, forming a new intermolecular interaction. rsc.org This highlights the dynamic interplay between the solute, the solvent, and the various possible hydrogen bonding arrangements.

Stereochemical Analysis and Chiral Recognition

The stereochemical analysis of this compound and its derivatives is crucial for understanding their three-dimensional structure and how they interact with other chiral molecules. The presence of a stereocenter at the C3 position of the azetidine ring means that this compound can exist as two enantiomers.

The determination of the relative stereochemistry of substituents on the azetidine ring is often achieved using ¹H NMR spectroscopy, as discussed in section 4.2.2. The magnitude of the vicinal coupling constants between protons on the ring provides a reliable method to distinguish between cis and trans isomers. ipb.pt NOESY experiments can further confirm these assignments by identifying protons that are close in space. ipb.pt

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is a fundamental process in many areas of chemistry and biology. While specific studies on the chiral recognition properties of this compound are not detailed in the provided search results, the principles of stereochemical analysis are well-established for azetidine derivatives. ipb.pt The defined three-dimensional structure and the presence of hydrogen bonding donor and acceptor groups in this compound suggest that it could potentially be used as a chiral selector or be involved in diastereoselective interactions with other chiral molecules. The specific nature of these interactions would depend on the precise geometry and electronic properties of the interacting species.

Advanced Applications of 1 Methylazetidine 3 Carboxamide As a Synthetic Building Block

Integration into Constrained Peptide Mimetics and Foldamers

The precise control over the spatial arrangement of peptide chains is critical for modulating their biological activity. 1-Methylazetidine-3-carboxamide and its parent amino acid, 3-amino-1-methylazetidine-3-carboxylic acid, offer a robust tool for introducing conformational constraints into peptides, leading to the development of novel peptide mimetics and foldamers with predictable and stable secondary structures.

Design of Non-Canonical Amino Acid Residues

The parent amino acid of this compound, 3-amino-1-methylazetidine-3-carboxylic acid, known as Aatc(Me), is a prime example of a non-canonical α,α-disubstituted amino acid. dntb.gov.ua Its structure is inherently rigid due to the four-membered ring. When this residue is incorporated into a peptide sequence, the azetidine (B1206935) ring restricts the phi (φ) and psi (ψ) dihedral angles, which govern the peptide backbone's conformation. This inherent rigidity is a significant departure from the flexibility of natural amino acids, allowing for the design of peptides with highly predictable structures. The N-methyl group on the azetidine ring further influences the local conformation and can prevent unwanted side reactions or enzymatic degradation.

| Feature | Description | Implication in Peptide Design |

| α,α-Disubstitution | The α-carbon is part of the azetidine ring, creating a sterically hindered environment. | Restricts backbone dihedral angles (φ, ψ), leading to predictable conformations. |

| Azetidine Ring | A strained, four-membered heterocyclic ring. | Induces sharp turns and defined secondary structures in the peptide chain. |

| N-Methyl Group | A methyl group attached to the azetidine nitrogen. | Enhances proteolytic stability and can modulate receptor binding and cell permeability. |

Impact on Peptide Backbone Conformation and Secondary Structure

The incorporation of azetidine-based residues has a profound impact on the secondary structure of peptides. Research has demonstrated that derivatives of 3-amino-1-methylazetidine-3-carboxylic acid can stabilize specific hydrogen bonding patterns. dntb.gov.ua For instance, these residues can promote the formation of C5 hydrogen bonds, an intra-residue interaction between the amide NH and the carbonyl C=O of the same amino acid. dntb.gov.ua More significantly, they can facilitate unique sidechain–backbone N–H···N hydrogen bonds, which in turn stabilize these C5 H-bonds, leading to an elusive secondary structure known as the 2.0₅-helix. dntb.gov.ua This level of conformational control is difficult to achieve with standard amino acids and opens the door to creating novel peptide architectures with tailored functions. The rigid bend induced by the azetidine ring can effectively mimic β-turns, a common secondary structure motif crucial for molecular recognition events.

Strategies for Homooligomer and Hybrid Peptide Synthesis

The unique structural properties of 3-amino-1-methylazetidine-3-carboxylic acid have driven the development of specialized synthetic strategies for creating peptides composed exclusively of this residue (homooligomers) or in combination with natural amino acids (hybrid peptides). One powerful technique is post-synthetic modification. dntb.gov.uarawdatalibrary.netresearchgate.net This approach involves synthesizing a protected version of the homooligomer and then, in a key step, deprotecting and modifying the side chains in solution. dntb.gov.uarawdatalibrary.netresearchgate.net For example, researchers have prepared short, capped homooligomers of 3-amino-1-methylazetidine-3-carboxylic acid where the side chain functions are in their free amine form. dntb.gov.uarawdatalibrary.net This was achieved through multiple reductive amination reactions on the deprotected secondary amines of the azetidine rings. rawdatalibrary.net Such strategies are crucial for creating complex, functionalized peptides that can serve as scaffolds for further chemical elaboration.

Utilization in the Design and Construction of Complex Heterocyclic Systems

Beyond peptide chemistry, this compound and related azetidine scaffolds are valuable precursors for building more complex heterocyclic systems. The inherent ring strain of the azetidine core makes it a reactive intermediate that can be manipulated to form fused and spirocyclic structures, which are highly sought after in drug discovery for their three-dimensional complexity.

As a Precursor for Fused and Spirocyclic Ring Systems

The functionalized azetidine ring is an excellent starting point for constructing novel molecular frameworks. For example, densely functionalized azetidine systems can be elaborated to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov A common strategy involves the intramolecular cyclization of a substituent on the azetidine ring. For instance, a pendant alcohol on the azetidine can be converted to a leaving group (e.g., a mesylate), which then undergoes intramolecular cyclization to form a diazabicyclo[3.1.1]heptane system, a type of bridged bicyclic structure. nih.gov The ability to generate such complex and rigid scaffolds from relatively simple azetidine precursors is a significant advantage in the quest for novel chemical entities with unique biological activities.

| Starting Scaffold Type | Resulting System | Synthetic Strategy | Reference |

| Functionalized Azetidine | Fused Ring System | Intramolecular cyclization | nih.gov |

| Functionalized Azetidine | Bridged Ring System | Intramolecular displacement | nih.gov |

| Functionalized Azetidine | Spirocyclic Ring System | Ring-opening/ring-closing cascade | nih.gov |

Synthesis of Diversified Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. Azetidine-based scaffolds, including derivatives of this compound, are ideal for DOS because they provide a rigid core that can be decorated with various functional groups in a controlled manner. nih.gov By applying different reaction conditions and building blocks to a common azetidine intermediate, chemists can rapidly generate large libraries of related but structurally distinct compounds. nih.gov For example, a solid-phase synthesis approach has been used to create a library with over 1,900 members based on a spirocyclic azetidine scaffold. nih.gov This strategy allows for the systematic exploration of the chemical space around the azetidine core, which is particularly valuable for developing lead-like molecules, including those targeted for the central nervous system. nih.gov

Role in Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These processes are prized for their atom economy, reduced number of purification steps, and their ability to rapidly generate molecular complexity from simple starting materials. nih.gov While specific documented examples of this compound in cascade or multicomponent reactions are not extensively reported in the literature, its structural features suggest significant potential for its use in such transformations.

The reactivity of the azetidine ring and the presence of the carboxamide functional group provide handles for its participation in various reaction types. For instance, the secondary amine within the azetidine ring, after a potential demethylation or if a related precursor is used, could participate in MCRs like the Ugi or Passerini reactions, which are foundational in the synthesis of peptide-like structures. nih.gov

Furthermore, the development of novel MCRs often involves the use of strained ring systems. The inherent ring strain of the azetidine core in this compound could be harnessed to drive certain transformations, although this remains an area for further exploration. The carboxamide moiety itself can be a versatile participant in various C-H activation and cross-coupling reactions, which could be integrated into cascade sequences.

Role as a Privileged Chemical Scaffold in the Construction of Advanced Organic Molecules

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov These scaffolds serve as a valuable starting point for the design of new bioactive compounds. The azetidine ring is increasingly recognized as such a privileged structure due to the favorable physicochemical properties it imparts to a molecule.

The azetidine ring of this compound introduces a significant degree of structural rigidity into a molecule. Unlike more flexible acyclic or larger ring systems, the four-membered ring restricts the number of accessible conformations. This conformational constraint can be highly advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.

The substitution pattern on the azetidine ring also plays a crucial role in defining its three-dimensional shape. The placement of the carboxamide group at the 3-position and the methyl group on the nitrogen atom of this compound provides specific vectors for the attachment of other molecular fragments, allowing for precise control over the spatial arrangement of functional groups. This is critical for optimizing interactions with the binding sites of proteins and other biological macromolecules.

Derivatives of the closely related 3-aminoazetidine-3-carboxylic acid have been shown to act as inducers of β-turns in peptides, a key secondary structure motif involved in molecular recognition events. researchgate.net This highlights the ability of the azetidine scaffold to impart specific conformational preferences.

| Property | Description | Source |

| Scaffold Type | Azetidine | |

| Key Functional Groups | Tertiary Amine, Carboxamide | nih.gov |

| Conformational Feature | High degree of rigidity due to the four-membered ring system. | |

| Stereochemical Complexity | The 3-position can be a stereocenter, allowing for the introduction of chirality. |

The utility of this compound as a building block is demonstrated by its strategic incorporation into a variety of more complex molecules. The carboxamide nitrogen and the tertiary amine of the ring provide reactive sites for further functionalization.

For example, the carboxamide can be hydrolyzed to the corresponding carboxylic acid, 1-Methylazetidine-3-carboxylic acid, which can then be coupled with a wide range of amines to form new amide bonds, a common linkage in pharmaceuticals. nih.gov Alternatively, the carboxamide itself can undergo various chemical transformations.

The synthesis of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids has been reported, showcasing the integration of the azetidine core into peptide backbones. researchgate.net While not the exact compound, this demonstrates the principle of incorporating such scaffolds into larger biomolecules. The synthesis of azaspiro[3.4]octanes, for instance, has utilized a related precursor, methyl 1-Boc-azetidine-3-carboxylate, which can be readily functionalized. sigmaaldrich.com This illustrates how the azetidine-3-carboxylate framework serves as a template for constructing more intricate spirocyclic systems.

Precursor Chemistry for Highly Functionalized Azetidine Derivatives

This compound is a valuable precursor for the synthesis of a diverse array of highly functionalized azetidine derivatives. The reactivity of both the ring and the carboxamide substituent can be exploited to introduce additional chemical complexity and functionality.

The synthesis of related N-methylazetidine-3-carboxamide can be achieved through methods like the reductive N-methylation of nitro compounds or the catalytic N-methyl amidation of carboxylic acids. These synthetic routes provide access to the core scaffold, which can then be further modified.

The carboxamide group can be reduced to an amine, providing a primary amine handle for further reactions such as reductive amination, acylation, or sulfonylation. This opens up a vast chemical space for the creation of new derivatives. Nucleophilic substitution reactions can also be employed to introduce different functional groups onto the molecule.

Furthermore, the azetidine ring itself can be a site of modification. While the N-methyl group is relatively stable, related N-Boc protected azetidines are widely used in synthesis, where the Boc group can be removed to allow for further N-functionalization. This versatility allows for the late-stage modification of molecules, a highly desirable feature in medicinal chemistry programs.

| Precursor | Derivative(s) | Potential Synthetic Transformations |

| This compound | 1-Methylazetidin-3-ylmethanamine | Reduction of the carboxamide |

| 1-Methylazetidine-3-carboxylic acid | Various amides and esters | Hydrolysis of the carboxamide followed by coupling reactions |

| N-H azetidine-3-carboxamide (B1289449) (from demethylation) | N-alkylated or N-arylated derivatives | N-alkylation, N-arylation, acylation |

Emerging Trends and Future Directions in 1 Methylazetidine 3 Carboxamide Research

The field of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can address complex biological targets. Within this landscape, saturated nitrogen-containing heterocycles, such as azetidines, have garnered significant attention. The unique conformational properties and synthetic accessibility of the azetidine (B1206935) ring make it a valuable component in the design of new therapeutic agents. This article will explore the emerging trends and future directions in the research of 1-Methylazetidine-3-carboxamide and related azetidine derivatives, focusing on novel synthetic methodologies, advanced structural elucidation techniques, and the expansion of their chemical space.

Q & A

Q. What are the optimal synthetic routes for 1-Methylazetidine-3-carboxamide, and how can purity be ensured?

Synthesis typically involves amidation of 1-Methylazetidine-3-carboxylic acid (or its activated ester) with ammonia or methylamine. Key steps include:

- Activation : Use coupling agents like EDCl/HOBt to activate the carboxylic acid group for nucleophilic attack by an amine .

- Reaction Conditions : Maintain pH 7–8 (aqueous or organic solvent) and moderate temperatures (20–40°C) to minimize side reactions .

- Purification : Employ recrystallization (e.g., ethanol/water) or reverse-phase chromatography to isolate the product. Purity (>95%) is validated via HPLC and mass spectrometry .

Q. How should researchers characterize the molecular structure of this compound?

- NMR Spectroscopy : Use - and -NMR to confirm the azetidine ring, methyl group, and carboxamide functionality. Key signals include δ ~3.5 ppm (azetidine protons) and δ ~170 ppm (carbonyl carbon) .

- X-ray Crystallography : Resolve the 3D conformation to analyze stereochemistry and hydrogen-bonding patterns .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 129.1 for CHNO) .

Q. What stability considerations are critical for handling this compound in storage and experiments?

- Storage : Store at −20°C under inert gas (N) to prevent hydrolysis or oxidation. Lyophilized forms are stable for months .

- In-Solution Stability : Avoid prolonged exposure to high pH (>9) or elevated temperatures (>50°C), which degrade the carboxamide group .

Q. How can researchers screen this compound for basic biological activity?

- Enzyme Assays : Test inhibition/activation against enzymes like proteases or kinases using fluorogenic substrates (e.g., IC determination) .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) or membrane permeability (Caco-2 models) .

Q. How does this compound compare structurally and functionally to related azetidine derivatives?

- Structural Comparison : Use computational tools (e.g., MOE) to overlay with analogs like azetidine-3-carboxylic acid or N-ethyl derivatives. Key differences include steric effects from the methyl group and hydrogen-bonding capacity .

- Functional Comparison : Compare logP (hydrophobicity) and pKa (ionization) to predict bioavailability differences .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in biological systems?

Q. How can researchers elucidate the mechanism of action for this compound in enzyme inhibition?

- Kinetic Studies : Perform steady-state kinetics (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive) .

- Biophysical Methods : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (K) .

- Mutagenesis : Identify critical residues in enzyme active sites by alanine scanning .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Experimental Replication : Standardize assay conditions (e.g., buffer pH, temperature) to minimize variability .

- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors (e.g., impurity interference) .

- Orthogonal Validation : Confirm activity via multiple assays (e.g., enzymatic + cellular) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives?

Q. What high-throughput screening (HTS) approaches are suitable for evaluating this compound libraries?

- Automated Synthesis : Use robotic platforms (e.g., Chemspeed) to generate derivatives .

- HTS Assays : Screen against target panels (e.g., kinase profiler kits) with fluorescence/chemiluminescence readouts .

- Data Analysis : Apply machine learning (e.g., Random Forest) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.